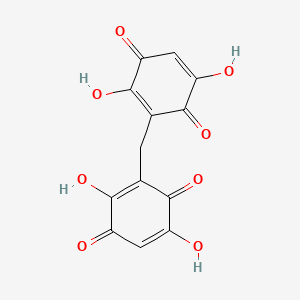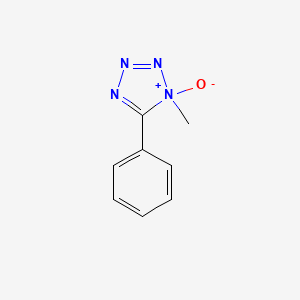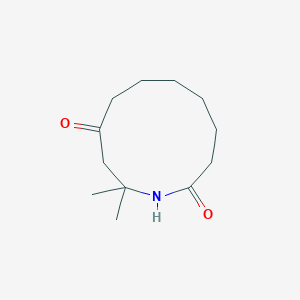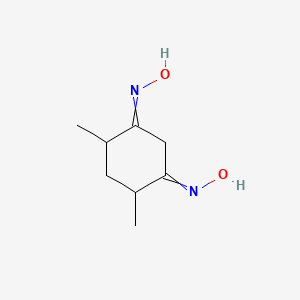
N,N'-(4,6-Dimethylcyclohexane-1,3-diylidene)dihydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(4,6-Dimethylcyclohexane-1,3-diylidene)dihydroxylamine is a compound characterized by its unique structure, which includes a cyclohexane ring substituted with two methyl groups and two hydroxylamine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4,6-Dimethylcyclohexane-1,3-diylidene)dihydroxylamine typically involves the reaction of 4,6-dimethylcyclohexanone with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired dihydroxylamine compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reduction process.
Industrial Production Methods
Industrial production of N,N’-(4,6-Dimethylcyclohexane-1,3-diylidene)dihydroxylamine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-pressure hydrogenation and catalytic reduction to ensure efficient conversion of starting materials to the final product.
化学反応の分析
Types of Reactions
N,N’-(4,6-Dimethylcyclohexane-1,3-diylidene)dihydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of amine derivatives.
Substitution: The hydroxylamine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso, nitro, and amine derivatives, as well as various substituted cyclohexane compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N,N’-(4,6-Dimethylcyclohexane-1,3-diylidene)dihydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of N,N’-(4,6-Dimethylcyclohexane-1,3-diylidene)dihydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, affecting various biochemical processes.
類似化合物との比較
Similar Compounds
- N,N’-(4-Methylcyclohexane-1,3-diylidene)dihydroxylamine
- N,N’-(4,6-Diethylcyclohexane-1,3-diylidene)dihydroxylamine
- N,N’-(4,6-Dimethylcyclohexane-1,3-diylidene)diamine
Uniqueness
N,N’-(4,6-Dimethylcyclohexane-1,3-diylidene)dihydroxylamine is unique due to the presence of both methyl and hydroxylamine groups on the cyclohexane ring, which imparts distinct chemical and physical properties. This structural uniqueness allows for specific interactions with molecular targets and enables its use in a wide range of applications.
特性
CAS番号 |
90275-81-3 |
|---|---|
分子式 |
C8H14N2O2 |
分子量 |
170.21 g/mol |
IUPAC名 |
N-(5-hydroxyimino-2,4-dimethylcyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C8H14N2O2/c1-5-3-6(2)8(10-12)4-7(5)9-11/h5-6,11-12H,3-4H2,1-2H3 |
InChIキー |
MUVDLXVOSGBIFF-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C(=NO)CC1=NO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


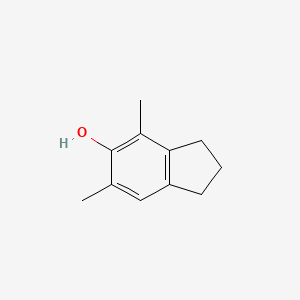
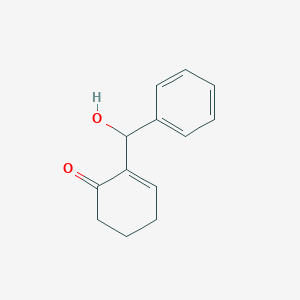
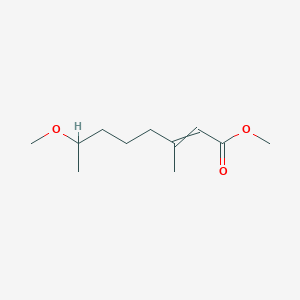
phosphanium bromide](/img/structure/B14369441.png)
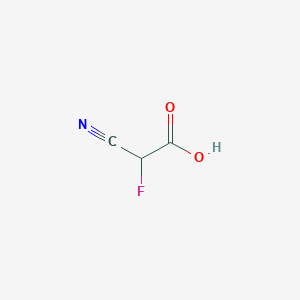
![Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14369476.png)
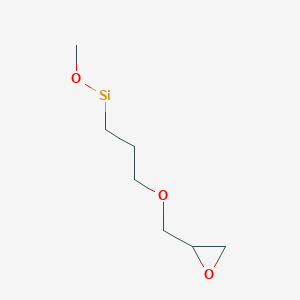
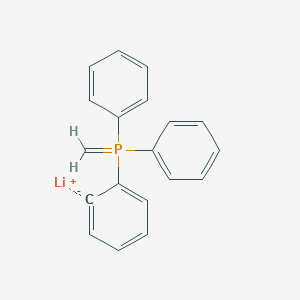
![1-{2-[(2-Aminonaphthalen-1-yl)sulfanyl]-5-nitrophenyl}ethan-1-one](/img/structure/B14369493.png)


